1-(2,5-Dimethoxyphenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the following steps:
Formation of the spirocyclic core: This can be achieved through a Mannich reaction, where 1,4-dioxa-8-azaspiro[4.5]decane is reacted with formaldehyde and a suitable amine in an alcohol solvent.
Introduction of the pyrrolidine-2,5-dione moiety: This step involves the reaction of the spirocyclic intermediate with a suitable dione precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the spirocyclic nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Shares the spirocyclic core but lacks the pyrrolidine-2,5-dione moiety.
Ethanone, 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,2,2-trifluoro: Contains a similar spirocyclic structure with different functional groups.
Uniqueness
1-(2,5-Dimethoxyphenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione is unique due to the combination of its spirocyclic core and the pyrrolidine-2,5-dione moiety. This combination provides distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C19H24N2O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H24N2O6/c1-24-13-3-4-16(25-2)14(11-13)21-17(22)12-15(18(21)23)20-7-5-19(6-8-20)26-9-10-27-19/h3-4,11,15H,5-10,12H2,1-2H3 |
InChI Key |
VPVUPXHREYRDKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
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